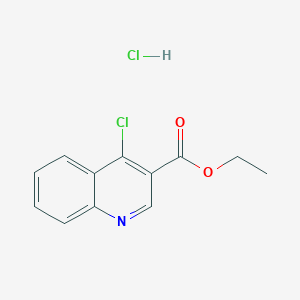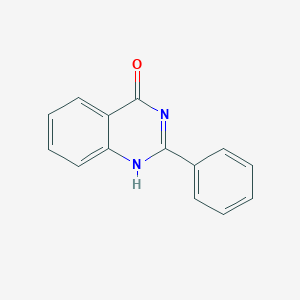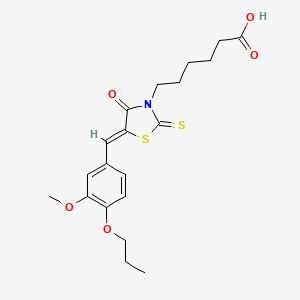![molecular formula C14H17BrClN3O2 B7741042 2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid hydrochloride](/img/structure/B7741042.png)
2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid hydrochloride is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid hydrochloride typically involves multiple steps. One common method starts with the bromination of anthranilic acid to obtain 5-bromo anthranilic acid. This intermediate is then reacted with isonictinoly chloride in the presence of acetic anhydride to form 6-bromo-2-(4-pyridyl)quinazolin-4(3H)-one . Further reactions with p-amino acetophenone and subsequent cyclization steps yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Applications De Recherche Scientifique
2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-(4-pyridyl)quinazolin-4(3H)-one: A precursor in the synthesis of the target compound.
2-Aminothiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a quinazoline core with a bromo substituent and a pentanoic acid side chain makes it a valuable compound for drug development and research.
Propriétés
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)amino]-4-methylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2.ClH/c1-8(2)5-12(14(19)20)18-13-10-6-9(15)3-4-11(10)16-7-17-13;/h3-4,6-8,12H,5H2,1-2H3,(H,19,20)(H,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWVVIFZTZBGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-amino-4-methyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1,3-thiazole-5-carboxamide](/img/structure/B7740965.png)
![2-amino-4-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-1,3-thiazole-5-carbohydrazide](/img/structure/B7740971.png)
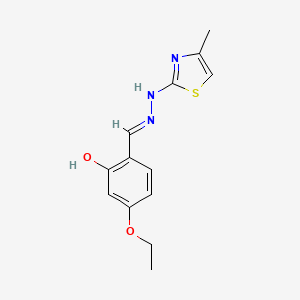
![2-bromo-6-methoxy-4-[(E)-[(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B7740986.png)

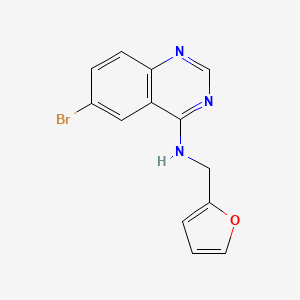
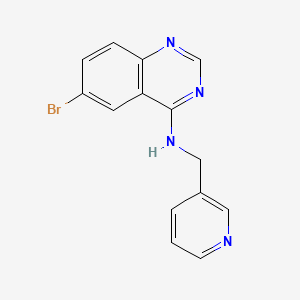
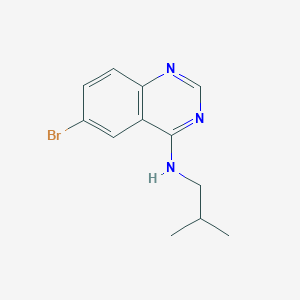
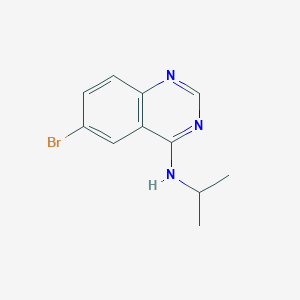
![6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-4-amine](/img/structure/B7741025.png)
![2-[(6-Bromoquinazolin-4-yl)amino]-4-methylsulfanylbutanoic acid;hydron;chloride](/img/structure/B7741038.png)
